molecular formula C20H19F2N3O3 B2837088 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 2034301-98-7

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide

Cat. No. B2837088
CAS RN: 2034301-98-7
M. Wt: 387.387
InChI Key: STGLVKWJQNQGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide, also known as BDF 610, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of oxalamide derivatives and has shown promising results in various research studies.

Mechanism of Action

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 acts by binding to the dopamine transporter and inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn activates dopamine receptors and produces its pharmacological effects. This compound 610 has been shown to have a higher affinity for the dopamine transporter than other commonly used DAT inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
This compound 610 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of extracellular dopamine in the striatum and prefrontal cortex, which are regions of the brain associated with reward, motivation, and cognition. This compound 610 has also been shown to increase the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in dopamine synthesis. Additionally, this compound 610 has been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 in lab experiments is its high selectivity and potency for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound 610 is its high cost and limited availability. Moreover, its effects may vary depending on the species and strain of the animal used in the study.

Future Directions

There are several future directions for the use of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 in scientific research. One of the areas of interest is the study of the role of dopamine in neuropsychiatric disorders such as depression, anxiety, and addiction. This compound 610 can also be used to study the effects of chronic stress on the dopamine system and its role in stress-related disorders. Additionally, this compound 610 can be used in the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound 610 is a potent and selective inhibitor of the dopamine transporter that has been widely used in scientific research. Its pharmacological properties make it a valuable tool for studying the role of dopamine in various neurological disorders. However, its high cost and limited availability are some of the limitations for its use in lab experiments. Nonetheless, there are several future directions for the use of this compound 610 in scientific research.

Synthesis Methods

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 can be synthesized by reacting 2-(dimethylamino)ethylamine with 3,4-difluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with benzofuran-2-carboxylic acid to obtain this compound 610. The purity of the compound can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has been extensively used in scientific research for its various pharmacological properties. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound 610 has also been shown to have antidepressant-like effects in animal models and has been used to study the mechanism of action of antidepressants.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-25(2)16(18-9-12-5-3-4-6-17(12)28-18)11-23-19(26)20(27)24-13-7-8-14(21)15(22)10-13/h3-10,16H,11H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGLVKWJQNQGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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